molecular formula C19H22IN3O4S B11832064 methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide

methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide

Cat. No.: B11832064
M. Wt: 515.4 g/mol
InChI Key: LMGKXDFGAALBES-UHFFFAOYSA-N
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Description

Methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide is a complex organic compound with a unique structure that combines a pyridinium ion, an indole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide typically involves multiple steps:

    Formation of the Pyridinium Ion: The starting material, 1-methylpyridine, is quaternized with methyl iodide to form 1-methylpyridin-1-ium iodide.

    Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone.

    Coupling Reaction: The pyridinium ion is then coupled with the indole derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the sulfamoyl group.

    Reduction: Reduction reactions can target the pyridinium ion, converting it back to the pyridine form.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole ring and sulfamoyl group.

    Reduction: The primary product is the reduced pyridine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the methyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its unique structural features.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with negatively charged sites on proteins, while the indole ring can participate in π-π stacking interactions. The sulfamoyl group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;chloride
  • Methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;bromide

Uniqueness

The iodide salt of this compound is unique due to its specific ionic interactions and solubility properties, which can influence its behavior in chemical reactions and biological systems. The presence of the iodide ion can also affect the compound’s reactivity and stability compared to its chloride and bromide counterparts.

Properties

Molecular Formula

C19H22IN3O4S

Molecular Weight

515.4 g/mol

IUPAC Name

methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide

InChI

InChI=1S/C19H21N3O4S.HI/c1-20-27(24,25)11-8-13-4-5-16-15(12-13)17(18(21-16)19(23)26-3)14-6-9-22(2)10-7-14;/h4-7,9-10,12,20H,8,11H2,1-3H3;1H

InChI Key

LMGKXDFGAALBES-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CC=[N+](C=C3)C)C(=O)OC.[I-]

Origin of Product

United States

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